molecular formula C19H15N3O5 B11941697 N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

Cat. No.: B11941697
M. Wt: 365.3 g/mol
InChI Key: WOOWMSOPBFRGTM-KEBDBYFISA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring, which is a bicyclic structure containing a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with N-(4-methoxyphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with various molecular targets. The chromene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)-4H-chromen-4-one: Known for its anti-inflammatory effects.

    N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide: Exhibits anticancer and anticonvulsant activities.

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is unique due to its specific combination of a chromene moiety and a hydrazone linkage. This structure imparts a diverse range of biological activities, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H15N3O5/c1-26-14-8-6-13(7-9-14)21-18(24)19(25)22-20-10-12-11-27-16-5-3-2-4-15(16)17(12)23/h2-11H,1H3,(H,21,24)(H,22,25)/b20-10+

InChI Key

WOOWMSOPBFRGTM-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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